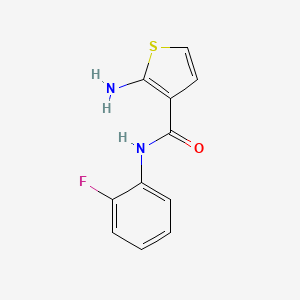

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

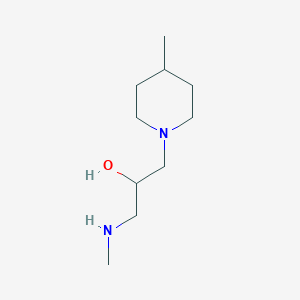

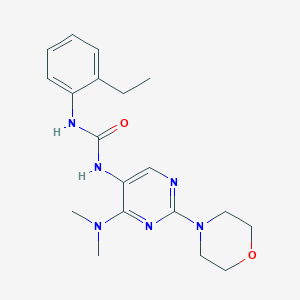

2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide is a chemical compound with the linear formula C11H9FN2OS . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of 2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide is based on a thiophene core, which is a five-membered ring containing one sulfur atom . The compound also contains a fluorophenyl group and a carboxamide group attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives, including 2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier .科学的研究の応用

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs), which are essential for the fabrication of flexible electronic devices. The incorporation of the 2-amino-N-(2-fluorophenyl) moiety could potentially enhance the semiconductor’s performance due to its electron-withdrawing nature, which can improve charge transport.

OLED Materials

The application of thiophene derivatives in organic light-emitting diodes (OLEDs) is significant . These compounds contribute to the light-emitting layer of OLEDs, where they can influence color purity and efficiency. The specific structure of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide may offer advantages in tuning the emission wavelengths and enhancing the stability of the OLEDs.

Anticancer Agents

Thiophene derivatives exhibit pharmacological properties, including anticancer activity . The presence of the amino and carboxamide groups in the compound could interact with biological targets, potentially inhibiting the growth of cancer cells. Further research into this application could lead to the development of new anticancer drugs.

Anti-inflammatory Drugs

Similarly, the anti-inflammatory properties of thiophene derivatives make them candidates for anti-inflammatory drugs . The structural features of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide could be explored to design novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives is another area of interest . This compound could be studied for its potential use as an antimicrobial agent, possibly offering a new approach to combat antibiotic-resistant bacteria.

Neuroprotective Agents

Thiophene derivatives have been investigated for their neuroprotective effects against ischemic cell damage . The specific structure of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide might provide neuroprotection, which could be beneficial in treating neurological disorders or injuries.

将来の方向性

The future directions for research on 2-Amino-N-(2-fluorophenyl)thiophene-3-carboxamide and other thiophene derivatives could involve further exploration of their synthesis methods and potential biological activities. Given the wide range of biological effects exhibited by thiophene derivatives, they could play a vital role in the development of new pharmaceuticals .

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to interact with their targets, leading to various biological responses .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJDSQKLUAMCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)